3-Bromo-isoxazole-5-boronic acid

描述

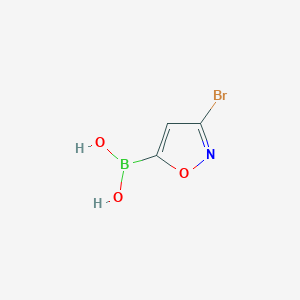

3-Bromo-isoxazole-5-boronic acid is a heterocyclic compound featuring an isoxazole ring substituted with a bromine atom at position 3 and a boronic acid group at position 3. Boronic acids are critical in Suzuki-Miyaura cross-coupling reactions, and the bromine substituent offers additional reactivity for functionalization. This compound’s bifunctional nature (Br and B(OH)₂) positions it as a versatile building block for pharmaceuticals, agrochemicals, and materials science.

属性

IUPAC Name |

(3-bromo-1,2-oxazol-5-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BBrNO3/c5-3-1-2(4(7)8)9-6-3/h1,7-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBCPJLDDNZPZMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NO1)Br)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BBrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-isoxazole-5-boronic acid typically involves the bromination of isoxazole followed by the introduction of a boronic acid group. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or acetonitrile. The reaction is usually carried out under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and catalysts is often preferred to minimize waste and reduce the environmental impact .

化学反应分析

Types of Reactions

3-Bromo-isoxazole-5-boronic acid can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Coupling Reactions: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions under appropriate conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents such as dimethyl sulfoxide (DMSO).

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases such as potassium phosphate (K3PO4) are typically used in the presence of a solvent like tetrahydrofuran (THF) or toluene.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) can be used.

Major Products Formed

Substitution Reactions: Products with various functional groups replacing the bromine atom.

Coupling Reactions: Biaryl or vinyl-aryl compounds.

Oxidation and Reduction: Corresponding oxidized or reduced derivatives of the compound.

科学研究应用

Organic Synthesis

3-Bromo-isoxazole-5-boronic acid serves as a crucial building block in organic synthesis. It is primarily utilized in the Suzuki–Miyaura cross-coupling reaction , which allows for the formation of carbon-carbon bonds essential for constructing complex organic molecules.

Table 1: Key Reactions Involving this compound

| Reaction Type | Description |

|---|---|

| Suzuki–Miyaura Coupling | Formation of C-C bonds with various aryl and vinyl halides |

| Transmetalation | Interaction with palladium catalysts to facilitate coupling reactions |

| Substitution Reactions | Replacement of bromine with nucleophiles in the presence of suitable catalysts |

Medicinal Chemistry

The compound has shown promise in drug discovery and development due to its ability to interact with biological targets. Its involvement in biochemical pathways enhances its potential as a lead compound for therapeutic applications.

Case Study: Anticancer Activity

Recent studies have demonstrated the anticancer properties of isoxazole derivatives. For instance, derivatives of 3-bromo-isoxazole exhibited selective cytotoxicity against prostate cancer cell lines.

Table 2: Anticancer Activity of Isoxazole Derivatives

| Compound ID | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| Compound A | PC3 | 12 | 4.5 |

| Compound B | PNT1a | 54 | - |

Neutron Capture Therapy

In the context of cancer treatment, this compound has been explored as a potential boron carrier for neutron capture therapy. This therapy selectively delivers boron to tumor cells, which are subsequently irradiated with low-energy neutrons to induce localized damage.

Material Science Applications

The compound also finds applications in material science, particularly in the development of photochromic fluorescent molecules . These materials can change their fluorescence properties upon exposure to specific wavelengths of light, making them suitable for imaging and sensor technologies.

Table 3: Applications in Material Science

| Application Type | Description |

|---|---|

| Photochromic Materials | Used in naphthalimide-based compounds for imaging and sensors |

| Optoelectronic Devices | Integration into devices that require reversible fluorescence changes |

作用机制

The mechanism of action of 3-Bromo-isoxazole-5-boronic acid in chemical reactions involves the reactivity of the bromine and boronic acid groups. The bromine atom can undergo nucleophilic substitution, while the boronic acid group can participate in coupling reactions through the formation of boronate esters. These reactions are facilitated by the presence of suitable catalysts and reaction conditions .

相似化合物的比较

Structural Analogs

The following table compares key structural analogs of 3-Bromo-isoxazole-5-boronic acid, emphasizing functional group variations and molecular properties:

Key Observations:

- Functional Group Influence : The boronic acid group in this compound enables cross-coupling reactions, while bromine allows halogenation or further substitution. Carboxylic acid analogs (e.g., ) are more polar, favoring solubility in aqueous media and metal coordination.

- Reactivity : Brominated isoxazoles are often used in Suzuki reactions (e.g., coupling with benzimidazoles in ). The boronic acid group in the target compound may enhance reactivity compared to phenylboronic acids (e.g., ) due to the electron-withdrawing isoxazole ring.

Physicochemical Properties

- Solubility : Boronic acids are typically soluble in polar aprotic solvents (e.g., DMSO, dioxane), as seen in . Carboxylic acid analogs (e.g., ) exhibit higher aqueous solubility.

- Stability : Boronic acids may form cyclic anhydrides in acidic conditions, while brominated derivatives (e.g., ) are sensitive to light and moisture, requiring inert storage.

生物活性

3-Bromo-isoxazole-5-boronic acid is a compound that has garnered significant attention in medicinal chemistry due to its unique structural features and biological activity. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in drug development, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 273.92 g/mol. The compound features a bromine atom and a boronic acid group attached to an isoxazole ring, which contributes to its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound primarily arises from its ability to participate in various chemical reactions, particularly the Suzuki-Miyaura cross-coupling reaction . This reaction facilitates the formation of carbon-carbon bonds, making it valuable for synthesizing complex molecules in drug discovery.

Interaction with Biological Targets

- Transmetalation Mechanism : The compound's boronic acid group allows it to interact with biological targets through transmetalation processes, influencing several biochemical pathways. This interaction enhances its potential as a lead compound in medicinal chemistry.

- Inhibition of Enzymatic Activity : this compound has been studied for its ability to inhibit specific enzymes, which can be crucial for developing therapeutic agents. For instance, similar boronic acids have shown efficacy in inhibiting proteasome activity, which is vital in cancer treatment .

Applications in Drug Development

This compound is explored for various applications in drug development:

- Cancer Therapy : Its ability to inhibit glycolysis and induce apoptosis in cancer cells positions it as a potential anticancer agent. Studies indicate that compounds with similar structures can selectively target tumor cells while sparing healthy tissues .

- Antiviral Activity : Research has shown that isoxazole derivatives exhibit antiviral properties, particularly against enteroviruses. This highlights the potential of this compound in developing antiviral drugs .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and related compounds:

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 3-Bromo-isoxazole-5-boronic acid, and how do reaction parameters influence yield?

- Methodological Answer : The compound is typically synthesized via halogenation of isoxazole precursors followed by boronation. Critical parameters include:

- Temperature control : Excess heat can lead to decomposition of the boronic acid moiety (mp 82.5–85°C for analogous bromo-isoxazole derivatives) .

- Protection of the boronic acid group : Use of anhydrous conditions and inert atmospheres to prevent hydrolysis .

- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki couplings, with optimized ligand-to-metal ratios to minimize side reactions .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the isoxazole proton (δ 6.2–6.5 ppm) and boronic acid protons (broad peaks at δ 7.0–8.5 ppm). Coupling constants (J = 1–3 Hz) confirm substitution patterns .

- FT-IR : B-O stretching (~1340 cm⁻¹) and Br-C vibrations (~550 cm⁻¹) validate functional groups .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 232.98 for C₃H₄BrBNO₃) .

Q. What purification methods ensure high purity for cross-coupling applications?

- Methodological Answer :

- Recrystallization : Use mixed solvents (e.g., ethanol/water) to remove unreacted brominated intermediates .

- Column chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 ratio) to isolate boronic acid derivatives .

- Storage : Protect from light and moisture at –20°C to prevent decomposition .

Advanced Research Questions

Q. How can conflicting NMR data for this compound derivatives be resolved?

- Methodological Answer : Discrepancies often arise from tautomerism or residual solvents. Strategies include:

- Variable-temperature NMR : Identify dynamic equilibria (e.g., boronic acid ↔ boroxine) by observing peak splitting at low temperatures .

- Deuterated solvent screening : Use DMSO-d₆ to stabilize boronic acid protons and reduce ambiguity .

- 2D NMR (COSY, HSQC) : Assign overlapping signals in complex mixtures (e.g., regioisomeric byproducts) .

Q. What strategies improve the stability of this compound in aqueous Suzuki-Miyaura reactions?

- Methodological Answer :

- pH control : Maintain neutral to slightly basic conditions (pH 7–8) to prevent boronic acid decomposition .

- Co-solvents : Add THF or dioxane (20–30% v/v) to enhance solubility and reduce hydrolysis .

- Ligand optimization : Use electron-rich ligands (e.g., SPhos) to stabilize the palladium catalyst and minimize protodeboronation .

Q. How does steric hindrance from the bromo substituent affect regioselectivity in cross-coupling reactions?

- Methodological Answer :

- Computational modeling : DFT studies predict preferential coupling at the less-hindered C5 position of the isoxazole ring due to lower activation energy .

- Competitive experiments : Compare yields in Heck vs. Sonogashira reactions; bromine’s electronegativity directs electrophilic attacks to C5 .

- Single-crystal XRD : Confirm regioselectivity by analyzing bond angles and distances in coupled products .

Notes for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。